molecular formula C17H21N5 B2628346 N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine CAS No. 850721-76-5

N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine

Cat. No.: B2628346
CAS No.: 850721-76-5
M. Wt: 295.39
InChI Key: ONRQZPLWIKKNBV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the reaction of appropriate heterocyclic amines with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate and its diazonium salt[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N,N-Dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is studied for its potential as a bioactive molecule. It has shown promise in various assays, including antimicrobial and antiviral tests.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceutical intermediates. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit similar biological activities.

  • Indole Derivatives: Compounds such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide have been studied for their antiviral properties.

Uniqueness: N,N-Dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine stands out due to its specific substitution pattern and the presence of the dimethylamino group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N',N'-dimethyl-N-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-13-11-16(18-9-10-21(2)3)22-17(20-13)15(12-19-22)14-7-5-4-6-8-14/h4-8,11-12,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRQZPLWIKKNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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